2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . This enzyme plays a crucial role in the regulation of protein degradation in cells .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . By inhibiting USP28, the compound disrupts this pathway, leading to changes in protein levels that can affect cell proliferation and the cell cycle .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the disruption of the cell cycle at the S phase . It also inhibits the progression of EMT, a process involved in the development of many types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl and sulfanyl groups. The final step involves the acylation of the intermediate with 4-chlorophenyl acetic acid.
Preparation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl and Sulfanyl Groups: This step typically involves nucleophilic substitution reactions.
Acylation: The final step involves the reaction of the intermediate with 4-chlorophenyl acetic acid in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the triazolopyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the triazolopyrimidine core could yield dihydro derivatives.
Scientific Research Applications
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study its effects on various biological pathways.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Uniqueness
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-14-6-8-15(9-7-14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXSJQSUPNJSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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